2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

CAS No.: 276702-53-5

Cat. No.: VC2277384

Molecular Formula: C6H2Cl3NO4S

Molecular Weight: 290.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 276702-53-5 |

|---|---|

| Molecular Formula | C6H2Cl3NO4S |

| Molecular Weight | 290.5 g/mol |

| IUPAC Name | 2,6-dichloro-3-nitrobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H |

| Standard InChI Key | KMRQWMSLMFLCKC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

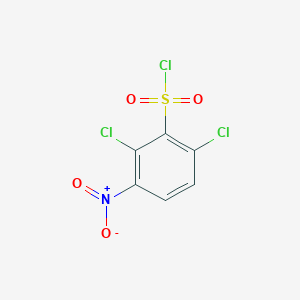

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride features a benzene ring substituted with two chlorine atoms at positions 2 and 6, a nitro group at position 3, and a sulfonyl chloride group at position 1 . This arrangement of functional groups creates a molecule with distinct chemical reactivity and properties that make it valuable for specific synthetic applications.

Identifiers and Nomenclature

The compound is known by several systematic names and identifiers that help in its precise identification across various chemical databases and literature. These include the IUPAC name "2,6-dichloro-3-nitrobenzenesulfonyl chloride" and several registry numbers that uniquely identify the compound in different chemical databases .

Table 2: Identifiers and Nomenclature for 2,6-Dichloro-3-nitrobenzene-1-sulfonyl Chloride

Applications and Uses

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is primarily utilized in chemical synthesis and research applications. As a research chemical, it serves as a valuable building block or intermediate in the synthesis of more complex molecules . The presence of multiple functional groups (two chloro substituents, a nitro group, and a sulfonyl chloride moiety) makes it versatile for diverse chemical transformations.

The sulfonyl chloride group is particularly reactive toward nucleophiles, making this compound useful in the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. These transformations are important in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

Research laboratories and chemical companies employ this compound in the development of new synthetic methodologies and in the exploration of structure-activity relationships for various applications. Its specific reactivity profile makes it valuable for selective chemical transformations in complex molecular environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume